Felinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry and Molecular Biology

Summary of the Application: Felinine is a unique sulfur-containing amino acid found in the urine of domestic cats and select members of the Felidae family . It’s believed to be synthesized in the kidney .

Methods of Application or Experimental Procedures: To test the hypothesis that felinine is present in the blood as -glutamylfelinylglycine, a glutathione conjugate, [35S]cysteine was administered intraperitoneally to one entire male cat, and two radiolabeled fractions were isolated from the blood .

Results or Outcomes: The study showed that the amounts of both fractions in serum were linked to the gender of the cat, with entire males expressing significantly higher levels compared with castrated males, entire females, or spayed females . This research questions the current theory that felinine is synthesized in the kidney .

Physiology

Summary of the Application: The physiological function of cauxin, a major urinary protein of the domestic cat, is to provide species-, sex-, and age-dependent regulation of felinine production .

Methods of Application or Experimental Procedures: Cauxin hydrolyzes the peptide bond of the felinine precursor, 3-methylbutanol-cysteinylglycine, to produce felinine and glycine .

Results or Outcomes: The study found that cauxin excretion is significantly higher in intact males than in castrated males or female cats . The sulfur-containing volatile compounds identified as species-specific odorants and candidates of felinine derivatives from the headspace gas of cat urine may represent pheromones used as territorial markers for conspecific recognition or reproductive purposes by mature cats .

Behavioral Science

Summary of the Application: Specific urinary or fecal volatiles, including felinine, have been investigated for their potential in modifying cat behaviors .

Methods of Application or Experimental Procedures: The application of MMB and butanoic acid, which are related to felinine, was tested for its effect on scratching and total interactions exhibited to the scratcher in cats .

Results or Outcomes: The study reported that the application of MMB and butanoic acid reduced scratching and total interactions exhibited to the scratcher in cats .

Nutrition and Health

Summary of the Application: Felinine’s synthesis is influenced by dietary intakes of methionine and cysteine, and possibly dietary lipids .

Methods of Application or Experimental Procedures: The syntheses of felinine, isovalthine, and isobuteine are influenced by dietary intakes of methionine and cysteine, and possibly dietary lipids (in the case of felinine), leucine (in the case of isovalthine), and valine (in the case of isobuteine) when the dietary provision of methionine .

Results or Outcomes: The study suggests that the dietary intake of certain amino acids and lipids can influence the synthesis of felinine .

Chemical Signals in Vertebrates

Summary of the Application: Felinine is a major urinary protein of the domestic cat and is believed to produce species-specific odorants and pheromones used as territorial markers for conspecific recognition or reproductive purposes by mature cats .

Methods of Application or Experimental Procedures: The physiological function of cauxin is to provide species-, sex-, and age-dependent regulation of felinine production. Cauxin hydrolyzes the peptide bond of the felinine precursor, 3-methylbutanol-cysteinylglycine, to produce felinine and glycine .

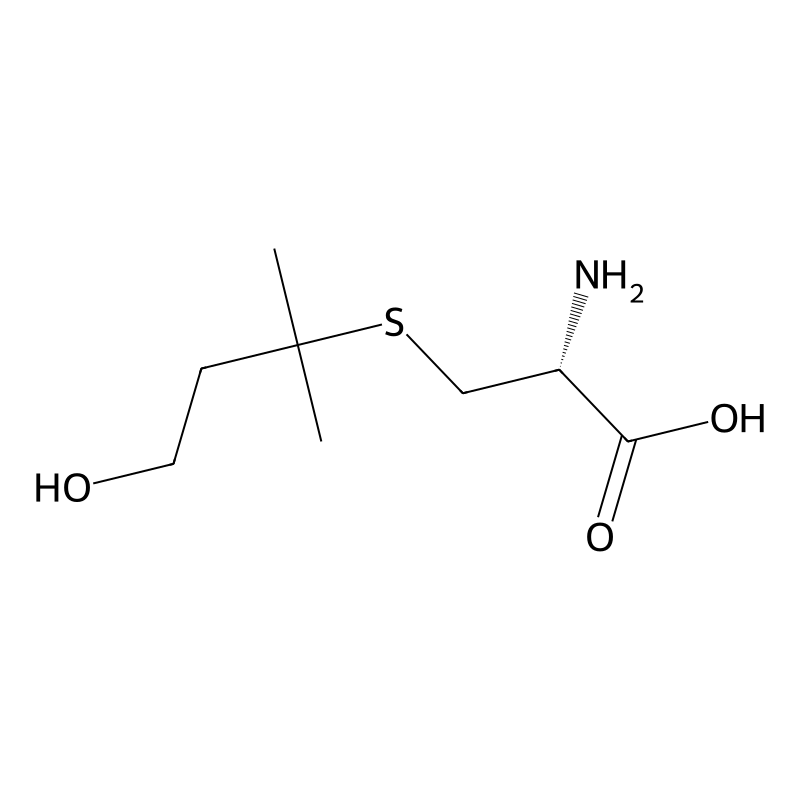

Felinine, chemically known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is a sulfur-containing amino acid predominantly found in the urine of felines, including domestic cats and various wild species such as bobcats and Chinese desert cats. This compound serves as a precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol. Felinine is primarily excreted in urine and plays a significant role in feline communication and territorial marking due to its strong odor, which is attributed to its breakdown products during enzymatic reactions .

Felinine undergoes various biochemical transformations, particularly in the presence of enzymes. The primary reactions include:

- Biosynthesis: Felinine is synthesized in the liver through a series of steps involving glutathione and isopentenyl pyrophosphate:

- Degradation: In cat urine, felinine is broken down into 3-methyl-3-sulfanylbutan-1-ol (MMB) and ammonia, contributing to the characteristic odor of cat urine .

- Reactivity with Urea: Felinine has been shown to react with urea, leading to its degradation under certain conditions, although this reaction does not occur through nucleophilic mechanisms .

The synthesis of felinine involves both biosynthetic pathways in living organisms and synthetic methods in laboratory settings:

- Biosynthetic Pathway: As previously described, felinine is synthesized from glutathione and isopentenyl pyrophosphate via a series of enzymatic reactions occurring primarily in the liver and kidneys.

- Synthetic Approaches: Laboratory synthesis may involve

Felinine has several applications primarily related to its biological activity:

- Pheromone Research: Due to its role as a precursor for cat pheromones, felinine is studied for its implications in feline communication and behavior.

- Ecological Studies: Understanding how felinine affects prey species can provide insights into predator-prey dynamics.

- Odor Control: Research into the breakdown products of felinine can inform methods for managing odors associated with cat urine in domestic settings .

Felinine's interactions with other compounds are critical for understanding its biological effects:

- Urea Interaction: Studies indicate that felinine interacts with urea present in urine, which can lead to modifications or degradation of the compound .

- Dietary Influences: The excretion levels of felinine can be affected by dietary amino acids such as arginine, which may inhibit its synthesis .

Felinine shares structural similarities with several other sulfur-containing amino acids and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cysteine | Sulfur-containing amino acid | Precursor for glutathione; involved in protein structure |

| Methionine | Sulfur-containing amino acid | Essential amino acid; involved in methylation processes |

| 3-Methyl-3-sulfanylbutan-1-ol | Breakdown product of felinine | Contributes to odor; potential signaling molecule |

| N-acetylfelinine | Acetylated form of felinine | Present in lower concentrations; less volatile than free felinine |

Felinine's uniqueness lies in its specific role as a pheromone precursor and its distinct biosynthetic pathway compared to other similar compounds. Its strong odor profile sets it apart from other amino acids and their derivatives .

The biosynthesis of felinine relies on two primary precursor molecules: cysteine and isoprenoid derivatives, specifically isopentenyl pyrophosphate [1] [2]. The sulfur-containing amino acid cysteine serves as the immediate precursor for glutathione synthesis, which forms the foundation of felinine biosynthesis [1] [3]. Research has demonstrated that cysteine is quantitatively more important than methionine as a felinine precursor, with incorporation rates of 11.6 ± 1.6% and 8.6 ± 0.6% respectively after nine days following radiotracer administration [3] [4].

The isoprenoid component originates from the same metabolic pool utilized for cholesterol biosynthesis in cats [5] [6]. Isopentenyl pyrophosphate represents a key intermediate in isoprenoid metabolism, derived from either the mevalonate pathway or the methylerythritol phosphate pathway [7] [8]. The mevalonate pathway, which predominates in mammalian liver tissue, converts acetyl-coenzyme A through a series of enzymatic reactions to produce isopentenyl pyrophosphate and its isomer dimethylallyl pyrophosphate [9] [10].

Glutathione synthesis requires the sequential condensation of glutamate, cysteine, and glycine, with cysteine serving as the rate-limiting precursor under conditions of oxidative stress [2] [11]. The tripeptide glutathione subsequently undergoes conjugation with isopentenyl pyrophosphate in hepatic tissue to form 3-methylbutanolglutathione, the first committed intermediate in felinine biosynthesis [1] [2]. This hepatic condensation reaction represents the initial step where the sulfur-containing and isoprenoid components combine to establish the unique molecular architecture of felinine.

Studies utilizing radiolabeled precursors have confirmed that sulfate does not serve as a precursor for felinine synthesis, distinguishing this pathway from other sulfur-containing amino acid metabolic routes [3] [4]. The specificity for cysteine and methionine as sulfur donors, combined with the requirement for isoprenoid derivatives, establishes felinine biosynthesis as a unique metabolic pathway that bridges amino acid and terpenoid metabolism.

Enzymatic Mechanisms: Cauxin Carboxylesterase Role

Cauxin (carboxylesterase 5A) represents the central enzymatic component in felinine biosynthesis, functioning as the rate-limiting enzyme that catalyzes the hydrolysis of 3-methylbutanol-cysteinylglycine to produce felinine and glycine [12] [13] [14]. This 70-kilodalton carboxylesterase exhibits a maximum velocity of 3.3 nanomoles per milligram per minute for 3-methylbutanol-cysteinylglycine hydrolysis [12] [14]. The enzyme demonstrates remarkable specificity for its natural substrate, with the calculated daily hydrolytic capacity of approximately 119 micromoles per kilogram body weight closely matching the observed felinine excretion rates of 122 micromoles per kilogram body weight in mature male cats [12] [14].

The enzymatic mechanism involves the hydrolysis of the peptide bond between felinine and glycine within the dipeptide substrate 3-methylbutanol-cysteinylglycine [12] [13]. Cauxin functions as an esterase capable of hydrolyzing aromatic and aliphatic substrates containing ester, thioester, and amide bonds [15]. The enzyme operates optimally in the aqueous environment of renal tubular fluid and continues its catalytic activity following excretion into urine, where the hydrolytic reaction can proceed ex vivo [12] [14].

Structural characteristics of cauxin include its existence as both monomeric and multimeric forms, with the multimeric complex connected by disulfide bonds and exhibiting a molecular mass of 300-350 kilodaltons under non-reducing conditions [13]. The enzyme undergoes post-translational modifications including N-glycosylation, which may influence its stability and catalytic properties [16] [17]. Cauxin expression occurs predominantly in the proximal straight tubules of the kidney, with immunohistochemical analysis revealing concentrated localization in the cytoplasm and stereocilia of epithelial cells [12] [16].

The catalytic efficiency of cauxin demonstrates remarkable consistency across different physiological conditions, with the enzyme maintaining stable kinetic parameters despite variations in urine composition and pH [12] [14]. The specificity constant and turnover number suggest that cauxin has evolved specifically for felinine production, as evidenced by its limited hydrolytic activity toward other dipeptide substrates [12] [14]. This enzymatic specialization supports the hypothesis that felinine biosynthesis represents an evolutionarily conserved metabolic pathway in Felidae species.

Subcellular localization studies indicate that cauxin secretion occurs through regulated exocytosis from proximal tubular cells, with the enzyme subsequently functioning as an extracellular catalyst in the urinary space [12] [13]. The enzyme exhibits stability in urine for extended periods, enabling continued substrate hydrolysis even after micturition [14]. This unique extracellular functionality distinguishes cauxin from most other carboxylesterases, which typically function as intracellular enzymes.

Sex- and Age-Dependent Synthesis Regulation

Felinine biosynthesis demonstrates pronounced sexual dimorphism, with intact male cats excreting 122 ± 23.6 millimoles per kilogram body weight per day compared to 36 ± 7.3 millimoles per kilogram body weight per day in intact females [18] [19]. This three-fold difference in excretion rates reflects the underlying testosterone-dependent regulation of the biosynthetic pathway [20] [21] [22]. Castration of male cats results in a rapid decrease in felinine excretion, with levels declining by 24% within two days post-castration and approaching female levels within several weeks [21] [22].

Testosterone regulation operates at multiple levels within the felinine biosynthetic pathway. Exogenous testosterone administration to castrated males and intact females increases urinary felinine, N-acetylfelinine, and 3-methylbutanolglutathione excretion by approximately 433% [21] [22]. This hormonal effect appears to be gender-independent, as intact female cats receiving testosterone supplementation exhibit similar increases in felinine excretion [21] [22]. The testosterone response occurs without modulation by estradiol, indicating that androgenic rather than estrogenic mechanisms control felinine synthesis [21] [22].

Age-dependent patterns emerge during feline sexual maturation, with felinine becoming detectable at approximately 6 months of age [20] [18]. Male kittens exhibit mean felinine concentrations of 432.3 ± 112.2 nanomoles per milliliter compared to 140.4 ± 45.0 nanomoles per milliliter in female kittens at 6 months of age [20]. The excretion pattern in developing males follows a biphasic profile, with initial peaks occurring between 11-13 months (2,550 nanomoles per milliliter) followed by transient decreases and subsequent increases to maximum levels of 3,661 nanomoles per milliliter at 17 months of age [20].

Cauxin expression parallels felinine excretion patterns, with the enzyme becoming detectable in urine at approximately 3 months of age and increasing throughout sexual maturation [14] [23]. Mature intact males excrete approximately 25 milligrams of cauxin per kilogram body weight daily, significantly higher than castrated males or females [14] [23]. Immunohistochemical analysis reveals increased cauxin expression in proximal straight tubules of intact males compared to castrated males, confirming testosterone-dependent regulation at the tissue level [23].

Plasma testosterone concentrations in intact males demonstrate a parallel biphasic pattern with felinine excretion, peaking at 6.8 picomoles per milliliter at 12 months, declining to 1.3 picomoles per milliliter at 15 months, and increasing to 12.6 picomoles per milliliter at 16 months of age [20]. This temporal correlation provides strong evidence for direct androgenic control of felinine biosynthesis. Castration eliminates this testosterone-felinine correlation, while testosterone replacement therapy in castrated animals restores both hormone levels and felinine excretion [20] [21].

Metabolic pathway regulation extends beyond felinine itself to include upstream precursors. Testosterone administration increases 3-methylbutanolglutathione and 3-methylbutanol-cysteinylglycine excretion, indicating hormonal control at the initial biosynthetic steps [21] [22]. The relative proportions of felinine metabolites also change with testosterone status, with the molar contribution of free felinine increasing during testosterone treatment while N-acetylfelinine and 3-methylbutanolglutathione contributions decrease [21] [22].

Breed variations in felinine excretion suggest genetic modulation of the testosterone response pathway. Analysis of 83 intact male cats from eight breeds revealed felinine-to-creatinine ratios ranging from 0.566 ± 0.296 in Norwegian Forest cats to 0.878 ± 0.341 in Sphynx cats [24]. Short-haired and hairless breeds generally exhibit higher felinine excretion compared to long-haired breeds, potentially reflecting competition between hair protein synthesis and felinine production for available cysteine [24].

| Category | Felinine Excretion (mmol/kg/day) | Reference |

|---|---|---|

| Entire male cats (adult) | 122 ± 23.6 | Hendriks et al., 1995 [18] |

| Castrated males (adult) | 41 ± 8.4 | Hendriks et al., 1995 [18] |

| Entire females (adult) | 36 ± 7.3 | Hendriks et al., 1995 [18] |

| Spayed females (adult) | 20 ± 3.8 | Hendriks et al., 1995 [18] |

| Male cats (17 months) | 3661 nmol/mL (peak) | Rogers & Morris, 1998 [20] |

| Intact males (daily excretion) | ~95 mg/day | Eckstein & Hart, 1995 [5] |

| Parameter | Value | Reference |

|---|---|---|

| Normal cat urine cauxin concentration | 0.5-1.0 mg/mL | Miyazaki et al., 2006 [12] |

| Daily cauxin excretion (mature males) | ~25 mg/kg body weight | Miyazaki et al., 2006 [12] |

| Cauxin Vmax for 3-MBCG hydrolysis | 3.3 nmol/mg/min | Miyazaki et al., 2006 [12] |

| Cauxin molecular weight | 70 kDa | Miyazaki et al., 2003 [25] |

| Cauxin detection age threshold | 3 months | Miyazaki et al., 2006 [23] |

| Testosterone effect on felinine | 433% increase | Hendriks et al., 2008 [21] |

| Compound | Value/Effect | Reference |

|---|---|---|

| Cysteine incorporation into felinine | 11.6 ± 1.6% incorporation rate | Hendriks et al., 2001 [3] |

| Methionine incorporation into felinine | 8.6 ± 0.6% incorporation rate | Hendriks et al., 2001 [3] |

| 3-Methylbutanolglutathione (3-MBG) | Intermediate metabolite (5.1% of total) | Futsuta et al., 2018 [26] |

| 3-Methylbutanol-cysteinylglycine (MBCG) | Immediate felinine precursor (4.4% of total) | Futsuta et al., 2018 [26] |

| Urinary felinine concentration (breed variation) | 0.566-0.878 Fel:Cr ratio | Weidgraaf et al., 2014 [24] |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Futsuta A, Hojo W, Miyazaki T, Yamashita T, Miyazaki M. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:94-99. doi: 10.1016/j.jchromb.2017.11.006. Epub 2017 Nov 6. PubMed PMID: 29145026.

3: Allaway D, Gilham MS, Colyer A, Jönsson TJ, Swanson KS, Morris PJ. Metabolic Profiling Reveals Effects of Age, Sexual Development and Neutering in Plasma of Young Male Cats. PLoS One. 2016 Dec 12;11(12):e0168144. doi: 10.1371/journal.pone.0168144. eCollection 2016. PubMed PMID: 27942045; PubMed Central PMCID: PMC5152928.

4: Cibaka ML, Gros J, Nizet S, Collin S. Quantitation of selected terpenoids and mercaptans in the dual-purpose hop varieties Amarillo, Citra, Hallertau Blanc, Mosaic, and Sorachi Ace. J Agric Food Chem. 2015 Mar 25;63(11):3022-30. doi: 10.1021/jf5058556. Epub 2015 Mar 17. PubMed PMID: 25780945.

5: Barry KA, Hernot DC, Van Loo J, Fahey GC Jr, de Godoy MR. Fructan supplementation of senior cats affects stool metabolite concentrations and fecal microbiota concentrations, but not nitrogen partitioning in excreta. J Anim Sci. 2014 Nov;92(11):4964-71. doi: 10.2527/jas.2013-7510. PubMed PMID: 25349345.

6: Voznessenskaya VV. Influence of Cat Odor on Reproductive Behavior and Physiology in the House Mouse: (Mus Musculus). In: Mucignat-Caretta C, editor. Neurobiology of Chemical Communication. Boca Raton (FL): CRC Press/Taylor & Francis; 2014. Chapter 14. PubMed PMID: 24830030.

7: Voznessenskaya VV, Malanina TV. Effect of chemical signals from a predator (Felis catus) on the reproduction of Mus musculus. Dokl Biol Sci. 2013 Nov;453:362-4. doi: 10.1134/S0012496613060057. Epub 2014 Jan 3. PubMed PMID: 24385171.

8: Hagen-Plantinga EA, Bosch G, Hendriks WH. Felinine excretion in domestic cat breeds: a preliminary investigation. J Anim Physiol Anim Nutr (Berl). 2014 Jun;98(3):491-6. doi: 10.1111/jpn.12097. Epub 2013 Jul 2. PubMed PMID: 23819478.

9: Flegr J, Lenochová P, Hodný Z, Vondrová M. Fatal attraction phenomenon in humans: cat odour attractiveness increased for toxoplasma-infected men while decreased for infected women. PLoS Negl Trop Dis. 2011 Nov;5(11):e1389. doi: 10.1371/journal.pntd.0001389. Epub 2011 Nov 8. PubMed PMID: 22087345; PubMed Central PMCID: PMC3210761.

10: Li G, Janecka JE, Murphy WJ. Accelerated evolution of CES7, a gene encoding a novel major urinary protein in the cat family. Mol Biol Evol. 2011 Feb;28(2):911-20. doi: 10.1093/molbev/msq281. Epub 2010 Oct 21. PubMed PMID: 20966115.

11: Rezzi S, Vera FA, Martin FP, Wang S, Lawler D, Kochhar S. Automated SPE-RP-HPLC fractionation of biofluids combined to off-line NMR spectroscopy for biomarker identification in metabonomics. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Aug 15;871(2):271-8. doi: 10.1016/j.jchromb.2008.04.001. Epub 2008 Apr 8. PubMed PMID: 18439883.

12: Hendriks WH, Rutherfurd-Markwick KJ, Weidgraaf K, Hugh Morton R, Rogers QR. Urinary felinine excretion in intact male cats is increased by dietary cystine. Br J Nutr. 2008 Oct;100(4):801-9. doi: 10.1017/S0007114508945165. Epub 2008 Mar 17. PubMed PMID: 18341755.

13: Hendriks WH, Rutherfurd-Markwick KJ, Weidgraaf K, Ugarte C, Rogers QR. Testosterone increases urinary free felinine, N-acetylfelinine and methylbutanolglutathione excretion in cats (Felis catus). J Anim Physiol Anim Nutr (Berl). 2008 Feb;92(1):53-62. doi: 10.1111/j.1439-0396.2007.00710.x. PubMed PMID: 18184380.

14: Matsumoto K, Funaba M. Factors affecting struvite (MgNH4PO4.6H2O) crystallization in feline urine. Biochim Biophys Acta. 2008 Feb;1780(2):233-9. Epub 2007 Sep 29. PubMed PMID: 17976920.

15: Dieterle F, Schlotterbeck G, Binder M, Ross A, Suter L, Senn H. Application of metabonomics in a comparative profiling study reveals N-acetylfelinine excretion as a biomarker for inhibition of the farnesyl pathway by bisphosphonates. Chem Res Toxicol. 2007 Sep;20(9):1291-9. Epub 2007 Aug 4. PubMed PMID: 17676813.

16: Miyazaki M, Yamashita T, Suzuki Y, Saito Y, Soeta S, Taira H, Suzuki A. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chem Biol. 2006 Oct;13(10):1071-9. PubMed PMID: 17052611.

17: Rutherfurd SM, Kitson TM, Woolhouse AD, McGrath MC, Hendriks WH. Felinine stability in the presence of selected urine compounds. Amino Acids. 2007 Feb;32(2):235-42. Epub 2006 Jul 31. PubMed PMID: 16868647.

18: Hendriks WH, Harding DR, Rutherfurd-Markwick KJ. Isolation and characterisation of renal metabolites of gamma-glutamylfelinylglycine in the urine of the domestic cat (Felis catus). Comp Biochem Physiol B Biochem Mol Biol. 2004 Oct;139(2):245-51. PubMed PMID: 15465671.

19: Rutherfurd SM, Zhang F, Harding DR, Woolhouse AD, Hendriks WH. Use of capillary (zone) electrophoresis for determining felinine and it's application to investigate the stability of felinine. Amino Acids. 2004 Aug;27(1):49-55. Epub 2004 Jun 4. PubMed PMID: 15309571.

20: Hendriks WH, Vather R, Rutherfurd SM, Weidgraaf K, Rutherfurd-Markwick KJ. Urinary isovalthine excretion in adult cats is not gender dependent or increased by oral leucine supplementation. J Nutr. 2004 Aug;134(8 Suppl):2114S-2116S. doi: 10.1093/jn/134.8.2114S. PubMed PMID: 15284413.